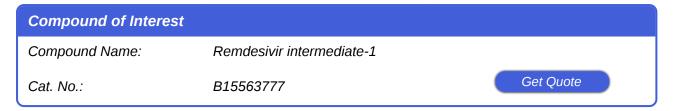


A Comparative Cost-Effectiveness Analysis of Synthetic Routes to a Key Remdesivir Intermediate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different synthetic methodologies for a crucial intermediate in the production of Remdesivir, the pyrrolo[2,1-f][1][2][3]triazin-4-amine core. The efficiency and cost-effectiveness of synthesizing this key building block are critical for the large-scale, economical production of Remdesivir, a vital antiviral medication. This analysis focuses on comparing a first-generation synthesis approach with more recent, optimized methods, presenting quantitative data, detailed experimental protocols, and visualizations to aid in process evaluation and selection.

Overview of Synthetic Strategies

The synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4-amine core, a central component of Remdesivir, has evolved significantly since the drug's initial development. Early routes have been refined to improve yield, reduce step count, and utilize more cost-effective starting materials. This guide compares two prominent synthetic pathways.

Route 1: The First-Generation Synthesis. This pathway commences with 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate.[2][4] While foundational, this route involves multiple steps and has been subject to optimization to enhance its efficiency.



Route 2: The Snead et al. Approach. Considered a more streamlined alternative, this method begins with pyrrole and employs a one-pot oxidative Vilsmeier cascade, offering a more direct path to the desired intermediate.[2]

Quantitative Data Comparison

The following table summarizes key quantitative metrics for the two synthetic routes to the pyrrolo[2,1-f][1][2][3]triazin-4-amine intermediate (compound 12).

Metric	Route 1: First-Generation Synthesis	Route 2: Snead et al. Approach
Starting Materials	2,5-Dimethoxytetrahydrofuran, tert-Butyl carbazate, Chlorosulfonyl isocyanate, Formamidine acetate	Pyrrole, Chloramine, Formamidine acetate
Overall Yield	~31%[4]	~59%[2]
Key Reagents	HCI, Dioxane, MeCN, DMF, Potassium Phosphate	Vilsmeier's reagent, NaH
Number of Steps	4	2 (one-pot)
Estimated Starting Material Cost	Moderate to High	Low to Moderate

Note on Cost: The estimated starting material cost is a qualitative assessment based on the relative prices of the primary starting materials and reagents. Actual costs will vary based on supplier, purity, and scale.

Experimental Protocols

Route 1: First-Generation Synthesis of Pyrrolo[2,1-f][1] [2][3]triazin-4-amine (12)

This synthesis involves a four-step process starting from 2,5-dimethoxytetrahydrofuran.

Step 1: Synthesis of tert-butyl 2-(pyrrolidin-1-yl)carbamate (16)



- A solution of 2,5-dimethoxytetrahydrofuran (15) and tert-butyl carbazate in dioxane is heated at 90 °C under HCl catalysis.
- This reaction yields compound 16 with a reported yield of 59%.[2][4]

Step 2: Synthesis of nitrile intermediate (17)

- Compound 16 is treated with chlorosulfonyl isocyanate in acetonitrile (MeCN).
- The resulting intermediate is then reacted with dimethylformamide (DMF) to produce the nitrile 17 in 67% yield.[2][4]

Step 3: Deprotection to form 1-amino-1H-pyrrole-2-carbonitrile (10)

- Acid-mediated deprotection of 17 is carried out using HCl in dioxane.
- This step affords compound 10 with an improved yield of 85%.[4]

Step 4: Cyclocondensation to Pyrrolo[2,1-f][1][2][3]triazin-4-amine (12)

- Compound 10 undergoes cyclocondensation with formamidine acetate using potassium phosphate as a base.
- This final step produces the target intermediate 12 in 81% yield (in three crops).[4]

Route 2: Snead et al. Synthesis of Pyrrolo[2,1-f][1][2] [3]triazin-4-amine (12)

This improved synthesis is a one-pot oxidative Vilsmeier cascade from pyrrole.

- The process begins with the reaction of pyrrole with Vilsmeier's reagent to generate an intermediate aldehyde.
- This is followed by N-amination using NaH and in situ prepared monochloramine.
- The final cyclocondensation with formamidine acetate yields the desired pyrrolo[2,1-f][1][2] [3]triazine 12.



• This one-pot approach achieves an overall yield of 59%.[2]

Visualization of Synthetic Workflows and Biological Pathway

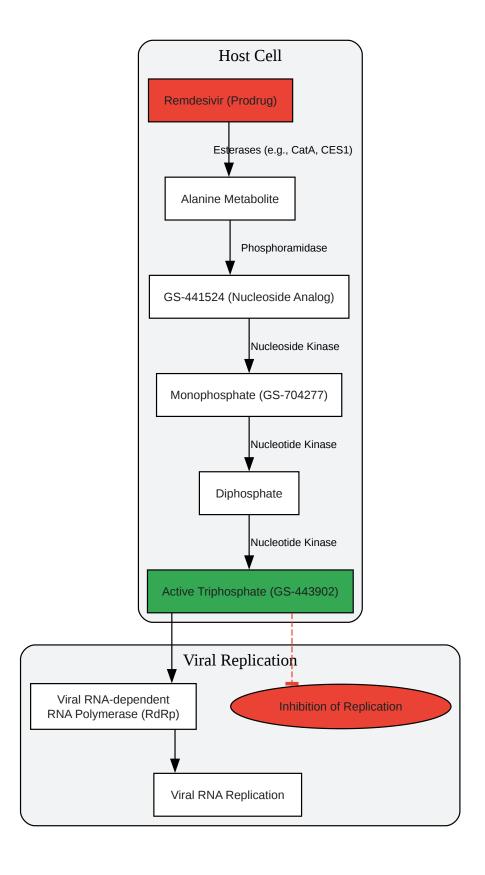
To better illustrate the relationships between the different synthetic approaches and the biological mechanism of Remdesivir, the following diagrams are provided.



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Caption: Comparative workflow of two synthetic routes to the core intermediate.





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Caption: Metabolic activation pathway of Remdesivir within a host cell.



Cost-Effectiveness and Process Comparison

The first-generation synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4-amine core, while effective, is a multi-step process with a moderate overall yield of approximately 31%.[4] The use of reagents such as chlorosulfonyl isocyanate also presents handling and safety considerations.

In contrast, the Snead et al. approach offers a significant improvement in efficiency. By utilizing a one-pot process starting from the inexpensive and readily available pyrrole, it achieves a much higher overall yield of around 59%.[2] This streamlined process reduces the number of unit operations, solvent usage, and waste generation, thereby lowering manufacturing costs and improving the environmental footprint.

For the subsequent steps in Remdesivir synthesis, particularly for the second-generation approaches, the pyrrolo[2,1-f][1][2][3]triazin-4-amine is often halogenated. The iodination using N-iodosuccinimide (NIS) proceeds with a high yield of 95%, providing the necessary functionality for coupling with the ribose moiety.[4]

Conclusion:

For the synthesis of the key pyrrolo[2,1-f][1][2][3]triazin-4-amine intermediate of Remdesivir, the Snead et al. one-pot method demonstrates superior cost-effectiveness compared to the first-generation synthesis. The higher overall yield, reduced number of steps, and use of more economical starting materials make it a more attractive option for large-scale production. This analysis underscores the importance of continuous process development and optimization in pharmaceutical manufacturing to enhance efficiency and reduce costs.

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